![molecular formula C43H61NO3PPdS- B13386862 Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/structure/B13386862.png)
Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl[2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane is a complex organometallic compound. It is primarily used in various catalytic processes, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a palladium center coordinated with biphenyl and phosphane ligands, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl[2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane typically involves the following steps:
Ligand Preparation: The biphenyl and phosphane ligands are synthesized separately through standard organic synthesis techniques.
Complex Formation: The ligands are then reacted with a palladium precursor, such as palladium chloride, in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the palladium center.
Reduction: Reduction reactions can also occur, often facilitated by hydrogen or hydride donors.
Substitution: The biphenyl and phosphane ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas or sodium borohydride are typical reducing agents.
Substitution: Ligand exchange reactions often use phosphines or amines as substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield palladium(II) complexes, while reduction could produce palladium(0) species.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: Investigated for its potential in the synthesis of biologically active compounds.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry
Material Science: Applied in the production of advanced materials, including polymers and nanomaterials.
Environmental Chemistry: Utilized in processes for the removal of pollutants and waste treatment.
Mecanismo De Acción
The compound exerts its effects primarily through its palladium center, which facilitates various catalytic processes. The mechanism typically involves:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium-carbon bond.
Transmetalation: An organoboron reagent transfers its organic group to the palladium center.
Reductive Elimination: The palladium-carbon bonds are cleaved, forming the desired product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- [1,1’-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)
- XantPhos Pd G3
Uniqueness
Compared to similar compounds, [2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl[2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane offers:
- Enhanced Stability : Due to its unique ligand structure.
- Higher Reactivity : Facilitates a broader range of catalytic reactions.
- Versatility : Applicable in various fields, from organic synthesis to material science.
Propiedades
Fórmula molecular |
C43H61NO3PPdS- |
|---|---|
Peso molecular |
809.4 g/mol |
Nombre IUPAC |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C29H45P.C13H12N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-21H,1-12H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
Clave InChI |
TZIPMNVQKVJRIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


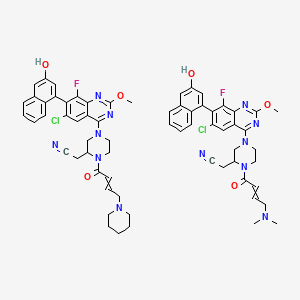
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
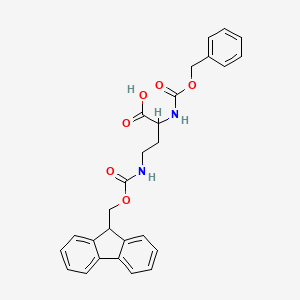
![3-[11,15-Dimethyl-5-methylidene-14-(6-methyl-7-oxohept-5-en-2-yl)-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid](/img/structure/B13386803.png)

![Ganclclovir, [8-3H]](/img/structure/B13386819.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid](/img/structure/B13386824.png)
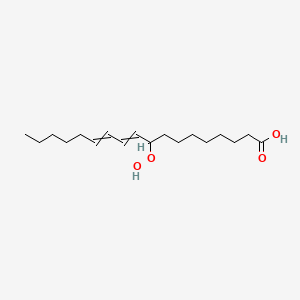
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B13386838.png)
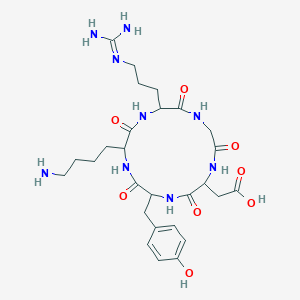
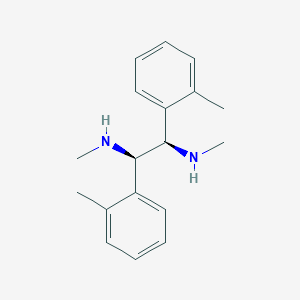
![13-Benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B13386848.png)

![7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13386858.png)
